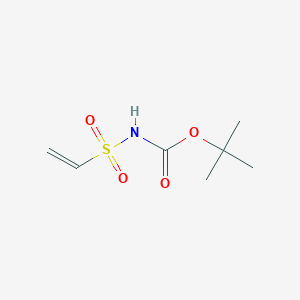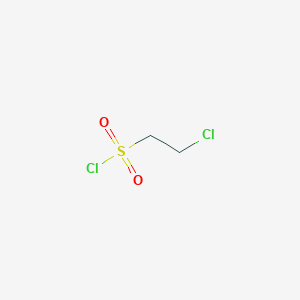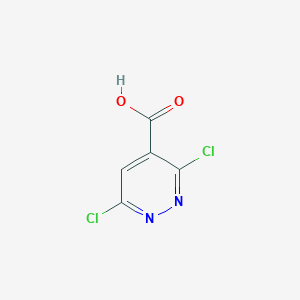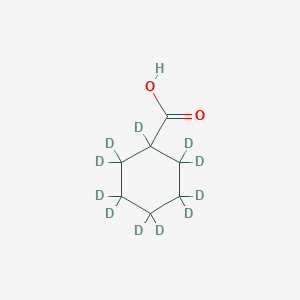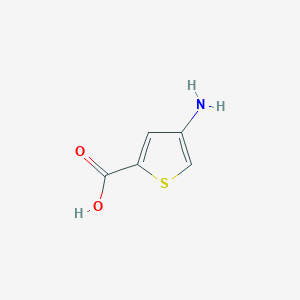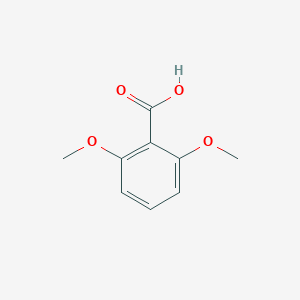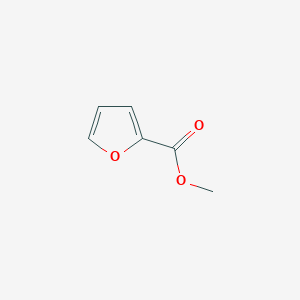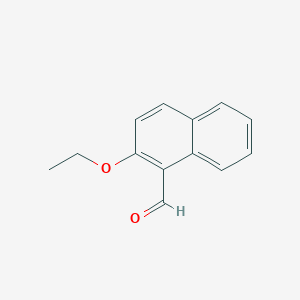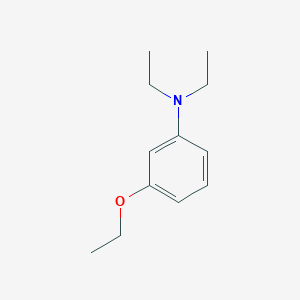
2-Hydroxybenzonitrile
Descripción general
Descripción
epi-Doramectin: is a degradation product of doramectin, formed through the reversible base-catalyzed isomerization of doramectin . Doramectin itself is a member of the avermectin family, which are macrocyclic lactones produced by the bacterium Streptomyces avermitilis . epi-Doramectin is characterized by its epimerization at the 2-position, which ultimately rearranges irreversibly to the isomeric alkene analogue, Δ2-doramectin .
Aplicaciones Científicas De Investigación
epi-Doramectin has several scientific research applications, including:
Chemistry: Used as a model compound to study the isomerization and degradation pathways of macrocyclic lactones.
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential use as an antiparasitic agent, similar to doramectin.
Industry: Utilized in the development of new formulations and delivery systems for veterinary medicine.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: epi-Doramectin is synthesized through the base-catalyzed isomerization of doramectin . The reaction involves the use of a strong base, such as sodium hydroxide or potassium hydroxide, in an organic solvent like methanol or ethanol. The reaction is typically carried out at room temperature and monitored by high-performance liquid chromatography (HPLC) to ensure the formation of epi-Doramectin .
Industrial Production Methods: Industrial production of epi-Doramectin follows similar synthetic routes as described above. The process involves large-scale fermentation of Streptomyces avermitilis to produce doramectin, followed by the base-catalyzed isomerization to form epi-Doramectin . The product is then purified using chromatographic techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: epi-Doramectin undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogues of epi-Doramectin .
Mecanismo De Acción
The mechanism of action of epi-Doramectin is similar to that of doramectin. It exerts its effects by binding to glutamate-gated chloride ion channels in the nervous system of parasites, leading to increased chloride ion permeability and hyperpolarization of nerve cells. This results in paralysis and death of the parasites . The molecular targets include glutamate-gated chloride channels and gamma-aminobutyric acid (GABA)-gated chloride channels .
Comparación Con Compuestos Similares
Similar Compounds:
- Doramectin
- Ivermectin
- Abamectin
- Eprinomectin
- Selamectin
- Moxidectin
Comparison: epi-Doramectin is unique due to its formation through the isomerization of doramectin. While doramectin and other avermectins share similar antiparasitic properties, epi-Doramectin’s distinct structural features may result in different biological activities and stability profiles . For example, doramectin and ivermectin are widely used in veterinary medicine for their broad-spectrum antiparasitic activity, but epi-Doramectin’s specific applications and efficacy are still under investigation .
Propiedades
IUPAC Name |
2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZCERSEMVWNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041661 | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
611-20-1, 69481-42-1 | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069481421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salicylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51RSM8K1VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-hydroxybenzonitrile?
A1: this compound has the molecular formula C7H5NO and a molecular weight of 119.12 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers utilize various spectroscopic techniques to characterize this compound. These include:
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups and study hydrogen bonding interactions. Research on this compound has focused on the characteristic shifts in the O-H stretching vibration upon complexation with molecules like CO. []
- Raman spectroscopy: This technique complements IR data and helps identify specific vibrational modes, including the C≡N and C-O stretches in this compound. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide detailed information about the structure and environment of hydrogen and carbon atoms in the molecule. []
Q3: Is this compound stable under various conditions?
A3: The stability of this compound is dependent on the specific conditions. For instance:
- Sunlight: While the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) shows relative stability in sunlight, its isomer, 3,5-dibromo-2-hydroxybenzonitrile, undergoes rapid degradation via photoaromatic substitution. This highlights the critical role of the substitution pattern in influencing photochemical behavior. []
Q4: Can you provide examples of reactions where this compound is used as a starting material?
A4: this compound serves as a versatile starting material in various organic reactions, including:
- Synthesis of benzoxazinones: this compound reacts with aryl isocyanates to form carbamates, which can further cyclize to yield 1,3-benzoxazin-4-ones. The reaction conditions, such as temperature, influence the product distribution. []
- Multicomponent polymerizations: Researchers have employed this compound in multicomponent polymerizations with alkynes and sulfonyl azides to synthesize iminocoumarin-containing poly(N-sulfonylimine)s with interesting fluorescent properties. []
- Synthesis of 1,2-benzisoxazoles: A novel method utilizes triphenylphosphine (PPh3) to mediate the transformation of 2-hydroxybenzonitriles and bromides into 3-aryl or alkyl substituted 1,2-benzisoxazoles. []
Q5: Have computational methods been used to study this compound?
A5: Yes, computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. For instance:
- Conformational analysis: Density Functional Theory (DFT) calculations were employed to investigate the conformational preferences of this compound and its hydrogen-bonded complexes with CO. These calculations provide insights into the relative stability of different conformers and the strength of hydrogen bonding interactions. [, ]
- Reaction mechanism studies: Quantum chemical calculations, such as those performed at the CBS-QB3 level of theory, have been instrumental in elucidating the photochemical pathways of 1,2-benzisoxazole, which can form 2-cyanophenol as a product. These studies provide insights into the nature and energetics of the intermediates involved. [, ]
Q6: How does the position of substituents on the aromatic ring affect the biological activity of this compound derivatives?
A6: The position of substituents on the aromatic ring significantly influences the biological activity of this compound derivatives. For example:
- Auxin activity: 2,6-Disubstituted phenols with halogens exhibit high auxin activity in pea and tomato but are less active in wheat. This difference in activity is attributed to the rapid metabolic conversion of the compounds in wheat tissue, specifically through hydroxylation at the para position of the aromatic ring. Notably, this inactivation does not occur in pea and tomato tissues. []
- Photocatalytic degradation: The photocatalytic degradation rates of phenolic compounds, including this compound derivatives, are influenced by the position of substituents relative to the hydroxyl group. 2,6-Dialkylated phenols exhibit faster degradation compared to 3,5-dialkylated phenols and 4-tert-butylphenol. The position of the substituents affects the primary oxidation steps, leading to variations in the degradation pathways and intermediate profiles. []
Q7: What analytical methods are used to detect and quantify this compound and its metabolites?
A7: Several analytical methods are employed to detect and quantify this compound and its metabolites:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique enables the simultaneous quantification of azoxystrobin (a fungicide containing a this compound moiety) and its metabolites, including this compound, in complex matrices like lettuce. []
- Electrochemical methods: Electrochemical techniques, particularly those employing platinum microdisk electrodes, have been used to indirectly monitor the dissolution of potassium bicarbonate in dimethylformamide by tracking the deprotonation of 2-cyanophenol. This approach utilizes the electrochemical activity of 2-cyanophenol and its deprotonated form. [, ]
- UV-visible spectroscopy: UV-Vis spectroscopy helps monitor the formation of the 2-cyanophenolate anion, providing complementary information to electrochemical methods in studying dissolution kinetics. [, ]
Q8: What is the environmental fate of this compound and its derivatives?
A8: The environmental fate of this compound and its derivatives is an active area of research. Some key aspects include:
- Photodegradation: Sunlight exposure can degrade certain this compound derivatives, as observed with 3,5-dibromo-2-hydroxybenzonitrile. [] Understanding the photodegradation pathways and products is crucial for assessing their persistence and potential environmental impact.
- Metabolism by plants and microorganisms: Research indicates that plants can metabolize certain pesticides containing the this compound moiety, such as azoxystrobin. Studies have investigated the presence and quantification of azoxystrobin and its metabolites in crops like lettuce. [] Further research is needed to fully understand the metabolic pathways and the potential for bioaccumulation or degradation in various environmental compartments.
Q9: Are there any strategies for mitigating the environmental impact of this compound and its derivatives?
A9: Developing sustainable practices is crucial for mitigating the potential environmental impact of this compound and its derivatives. This includes:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


